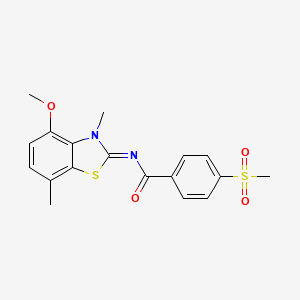
Rel-ethyl (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-ethyl (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylate, commonly known as Rel-Et, is a cyclobutane derivative that has been extensively studied for its potential therapeutic applications. It is a chiral compound that exists in two enantiomeric forms, (1R,3R)- and (1S,3S)-Rel-Et, with the (1S,3S)-enantiomer being the most commonly used form in scientific research.
Wirkmechanismus
The exact mechanism of action of Rel-Et is not fully understood. It is believed to act as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory processes. Rel-Et has also been shown to modulate the activity of various neurotransmitter systems, including the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Rel-Et has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA neurotransmission, the inhibition of nitric oxide synthase, and the reduction of oxidative stress. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Rel-Et has several advantages for laboratory experiments, including its high potency and selectivity for the glycine site of the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, its high cost and limited availability may pose limitations for some research groups.
Zukünftige Richtungen
There are several future directions for research on Rel-Et, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields, such as cardiology and immunology, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more selective and potent analogs of Rel-Et may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesemethoden
Rel-Et can be synthesized using various methods, including the Staudinger reduction of the corresponding lactam, the Michael addition of a glycine derivative to a cyclobutene, and the diastereoselective reduction of a cyclobutanone. The most commonly used method involves the diastereoselective reduction of a cyclobutanone using L-alanine as a chiral auxiliary.
Wissenschaftliche Forschungsanwendungen
Rel-Et has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In psychiatry, Rel-Et has been studied for its potential use as an antidepressant and anxiolytic agent. It has also been shown to have anticancer activity in vitro and in vivo.
Eigenschaften
IUPAC Name |
ethyl 1-amino-3-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(10)8(9)4-6(5-8)11-2/h6H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDBIAICHWIDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-3-methoxycyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)
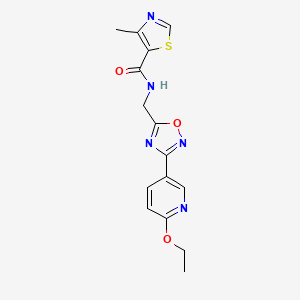
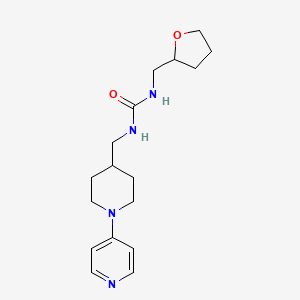
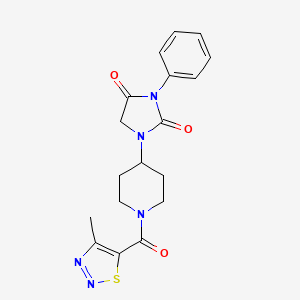


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)
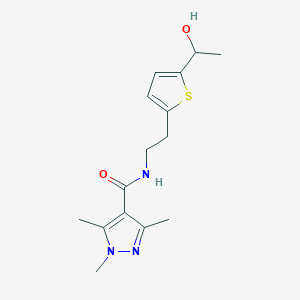
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
